molecular formula C14H10ClN3S B2844410 7-(3-Chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile CAS No. 338415-36-4

7-(3-Chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

Cat. No. B2844410
CAS RN: 338415-36-4
M. Wt: 287.77
InChI Key: PWGBYEGEKXEKGB-UHFFFAOYSA-N
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Description

“7-(3-Chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves numerous methods . For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported . Another method involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of “7-(3-Chloro-2-thienyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile” is not provided in the search results.


Chemical Reactions Analysis

The chemical reactions involving pyrimidines often involve nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Scientific Research Applications

Mechanism of Action

The mechanism of action of pyrimidines often involves their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

Future research on pyrimidines may focus on the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

7-(3-chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3S/c1-8-5-9(2)18-7-11(10(6-16)14(18)17-8)13-12(15)3-4-19-13/h3-5,7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGBYEGEKXEKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=CN12)C3=C(C=CS3)Cl)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Chlorothiophen-2-yl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carbonitrile

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